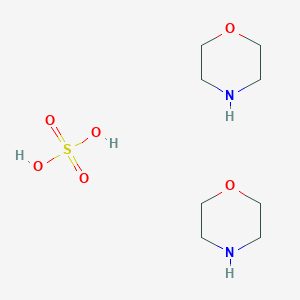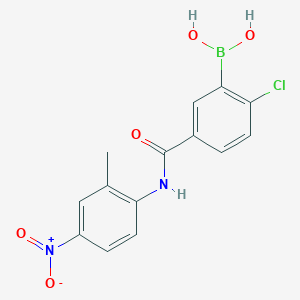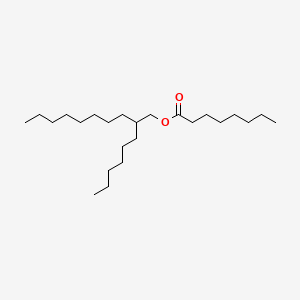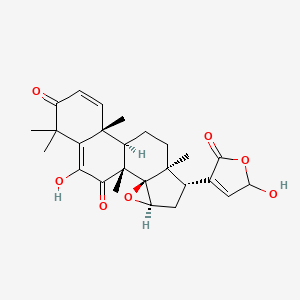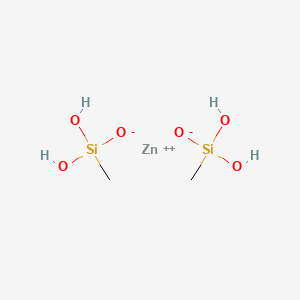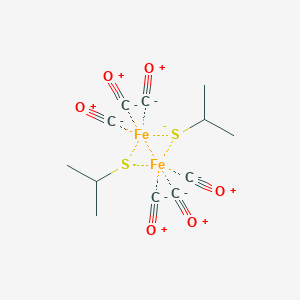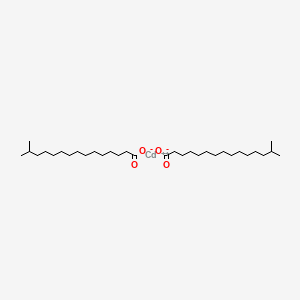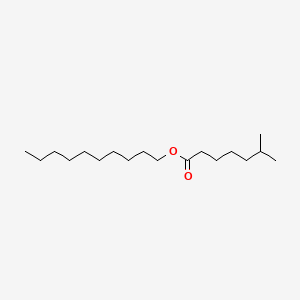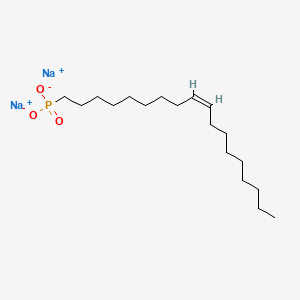
3-(Dipropylamino)propanoic acid;ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dipropylamino)propanoic acid is an organic compound with the molecular formula C9H19NO2. It is also known by its CAS number 57724-25-1. This compound is characterized by the presence of a propanoic acid group attached to a dipropylamino group, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dipropylamino)propanoic acid typically involves the reaction of propanoic acid derivatives with dipropylamine. One common method includes the use of succinic anhydride and bromobenzene under dry argon conditions, followed by the addition of anhydrous aluminum chloride. The reaction mixture is then stirred at room temperature for several hours before being quenched with hydrochloric acid .
Industrial Production Methods: Industrial production of 3-(Dipropylamino)propanoic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Dipropylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidant.
Reduction: Zinc dust and formic acid are used in the presence of a catalytic amount of iron dust.
Substitution: Various alkyl halides and nucleophiles can be used under basic conditions.
Major Products Formed:
Oxidation: Propionic acid derivatives.
Reduction: Alcohols.
Substitution: Amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Dipropylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, including anticancer and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Dipropylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an ion-flow stabilizer in zinc metal batteries by forming a spherical micellar molecular network that adsorbs and transfers zinc ions. This interaction promotes charge transfer kinetics and suppresses interfacial parasitic reactions, enhancing the efficiency and stability of the batteries .
Vergleich Mit ähnlichen Verbindungen
3-Amino-2-hydroxyl-3-phenylpropanoic acid: Known for its inhibitory activity against aminopeptidase N (APN) and potential anticancer properties.
3-(Hydroxy(phenyl)phosphoryl)propanoic acid: Used as an electrolyte additive in zinc metal batteries.
Uniqueness: 3-(Dipropylamino)propanoic acid stands out due to its unique combination of a propanoic acid group and a dipropylamino group, which imparts distinct chemical reactivity and versatility in various applications. Its ability to stabilize ion flow in zinc metal batteries and its potential therapeutic effects make it a valuable compound in both scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
135364-47-5 |
|---|---|
Molekularformel |
C18H38N2O4Zn |
Molekulargewicht |
411.9 g/mol |
IUPAC-Name |
3-(dipropylamino)propanoic acid;zinc |
InChI |
InChI=1S/2C9H19NO2.Zn/c2*1-3-6-10(7-4-2)8-5-9(11)12;/h2*3-8H2,1-2H3,(H,11,12); |
InChI-Schlüssel |
KURYBLKUMUGLPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCC(=O)O.CCCN(CCC)CCC(=O)O.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


